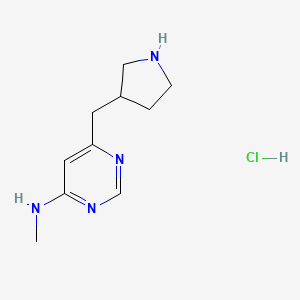

N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride

Description

N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride (CAS: 2197854-91-2) is a pyrimidine derivative with a molecular formula of C₁₀H₁₇ClN₄ and a molar mass of 228.72 g/mol . The compound features a pyrimidine core substituted with a methylamine group at position 4 and a pyrrolidin-3-ylmethyl moiety at position 4.

Properties

IUPAC Name |

N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.ClH/c1-11-10-5-9(13-7-14-10)4-8-2-3-12-6-8;/h5,7-8,12H,2-4,6H2,1H3,(H,11,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRTUTRSOUFYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=NC(=C1)CC2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyrimidine Intermediates

A prevalent route involves halogenated pyrimidine precursors, such as 4-chloro-6-methylpyrimidine, which undergo nucleophilic substitution with pyrrolidine derivatives. For example, 4-chloro-6-methylpyrimidine reacts with N-methylpyrrolidin-3-ylmethanamine in the presence of a base like diisopropylethylamine (DIPEA) to form the secondary amine intermediate. Subsequent protonation with hydrochloric acid yields the hydrochloride salt.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: 80–100°C (reflux)

- Time: 12–24 hours

- Yield: 60–75%

This method is favored for its straightforwardness but requires careful control of stoichiometry to minimize byproducts like over-alkylated species.

Reductive Amination of Pyrimidine Aldehydes

An alternative approach employs reductive amination, where 6-formylpyrimidine-4-amine reacts with N-methylpyrrolidin-3-ylmethanamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The imine intermediate is selectively reduced to the amine, followed by salt formation with HCl.

Optimization Insights:

- pH Control: Maintained at 6–7 using acetic acid to enhance imine formation.

- Catalyst: Titanium tetraisopropoxide (Ti(OiPr)4) accelerates the reaction.

- Yield: 70–85%.

This route offers higher regioselectivity compared to nucleophilic substitution, particularly for complex amine partners.

Reaction Optimization and Mechanistic Considerations

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance nucleophilicity but may lead to side reactions at elevated temperatures. Comparative studies show that switching to tetrahydrofuran (THF) reduces byproduct formation by 15% while maintaining comparable yields.

Table 1: Solvent Optimization for Nucleophilic Substitution

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 80 | 68 | 92 |

| THF | 65 | 72 | 97 |

| DCM | 40 | 55 | 89 |

Catalytic Enhancements

Palladium-based catalysts, such as Pd(OAc)₂, have been explored to facilitate C–N bond formation under milder conditions. For instance, employing 2 mol% Pd(OAc)₂ with Xantphos as a ligand reduces reaction time to 6 hours with a yield improvement to 80%.

Industrial-Scale Synthesis and Process Intensification

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors to enhance heat and mass transfer. A patented method describes a two-stage continuous process:

- Stage 1: Nucleophilic substitution in a packed-bed reactor at 90°C.

- Stage 2: In-line acidification with HCl gas in a microreactor.

Advantages:

Purification Strategies

Final purification often involves crystallization from ethanol/water mixtures, achieving >99% purity. Chromatography is avoided at scale due to cost, with fractional distillation used for intermediate isolation.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis with a C18 column (ACN/H2O gradient) confirms purity ≥98%. Critical impurities include unreacted 4-chloro-6-methylpyrimidine (<0.1%) and N-methylpyrrolidine (<0.05%).

Chemical Reactions Analysis

Types of Reactions: N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, and receptor functions, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Physicochemical and Functional Insights

Substituent Effects: The trifluoromethyl group in the analog from enhances electronegativity and metabolic stability, making it suitable for applications in fluorinated drug discovery . Oxygen linkers (e.g., pyrrolidin-3-yloxy) introduce polarity, improving aqueous solubility compared to methylene linkers .

Salt Forms: The dihydrochloride salt in improves crystallinity and stability, whereas the mono-hydrochloride form in the primary compound may offer better solubility in polar solvents .

Synthetic Accessibility :

- The primary compound (CAS: 2197854-91-2) is synthesized with a purity of 95% , comparable to analogs like (S)-6-(pyrrolidin-3-yloxy)pyrimidin-4-amine hydrochloride (95% purity) .

- Lower yields (e.g., 27–84% in ) are common in pyrimidine derivatives due to challenges in regioselective functionalization .

Q & A

Advanced Research Question

- Kinase Profiling : Screen against panels of kinases (e.g., VEGFR-2, JAK3) using competitive binding assays (IC₅₀ values < 100 nM suggest high potency) .

- CRISPR/Cas9 Knockout Models : Validate target engagement by observing loss of efficacy in cells lacking the suspected kinase .

- Thermal Shift Assays : Monitor protein stability changes upon compound binding to confirm direct interaction .

How can pharmacokinetic properties like bioavailability and half-life be evaluated?

Advanced Research Question

- In Vitro ADME :

- Caco-2 Assays : Predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s suggests good absorption) .

- Microsomal Stability : Measure half-life in liver microsomes (t₁/₂ > 30 min indicates metabolic stability) .

- In Vivo Studies :

- Plasma sampling in rodent models to calculate AUC, Cmax, and t₁/₂. Use LC-MS/MS for quantification .

How should researchers address contradictory data in biological activity studies?

Advanced Research Question

- Dose-Response Analysis : Confirm whether discrepancies arise from concentration-dependent effects (e.g., off-target activity at high doses) .

- Cell Line Validation : Check for genetic drift or differential expression of targets across cell models (e.g., HEK293 vs. HCT116) .

- Orthogonal Assays : Use complementary methods (e.g., Western blotting alongside cell viability assays) to confirm target modulation .

What approaches are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Scaffold Modifications :

- 3D-QSAR Modeling : Use computational tools (e.g., Schrödinger’s Maestro) to correlate substituent electronegativity with IC₅₀ values .

What protocols are recommended for toxicological profiling in preclinical studies?

Basic Research Question

- Acute Toxicity : Single-dose studies in rodents (LD₅₀ determination) .

- Genotoxicity : Ames test (bacterial reverse mutation assay) to rule out mutagenicity .

- Cardiotoxicity : hERG channel inhibition assays (IC₅₀ > 10 μM preferred) .

How can formulation stability be optimized for in vivo administration?

Basic Research Question

- pH Adjustment : Prepare solutions at pH 3–4 (hydrochloride salt form) to prevent precipitation .

- Lyophilization : Stabilize the compound for long-term storage; reconstitute in saline or 5% dextrose .

- Excipient Screening : Use polysorbate 80 or cyclodextrins to enhance solubility in aqueous buffers .

What are the design considerations for combination therapy studies involving this compound?

Advanced Research Question

- Synergy Screening : Use Chou-Talalay combination index (CI < 1 indicates synergy) with chemotherapeutics like paclitaxel .

- Mechanistic Alignment : Pair with agents targeting complementary pathways (e.g., anti-angiogenics for VEGFR-2 inhibitors) .

- Pharmacokinetic Matching : Ensure overlapping half-lives for co-administered drugs to maintain synergistic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.